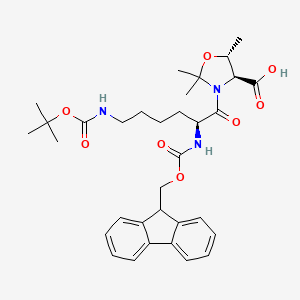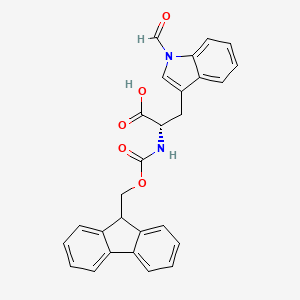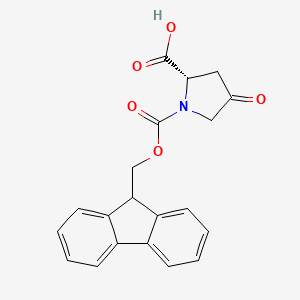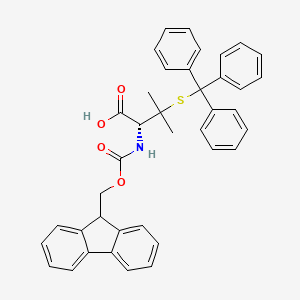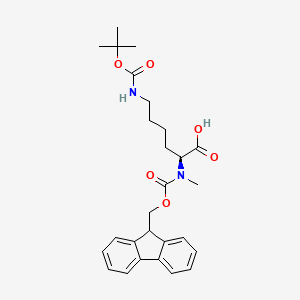
Fmoc-Glu(ODmab)-OH
Vue d'ensemble
Description
Fmoc-Glu(ODmab)-OH is an amino acid derivative that has been used in a variety of scientific research applications. It is a derivative of the amino acid glutamic acid (Glu), and is composed of a fluorenylmethyloxycarbonyl (Fmoc) group and an oxazolone-derived macrocyclic peptide (ODmab) group. This compound has been used as a substrate for the synthesis of peptides and proteins, as a building block for the development of new therapeutic agents, and as an activator of enzymatic reactions.
Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
Fmoc-Glu(ODmab)-OH: est largement utilisé dans la synthèse peptidique en phase solide (SPPS) {svg_1}. Il permet l'incorporation de l'acide glutamique dans les peptides tout en assurant la protection de la chaîne latérale. Le groupe Fmoc protège le groupe amine pendant la synthèse, qui peut être éliminé par clivage induit par la base, permettant l'addition séquentielle d'acides aminés.
Synthèse de peptides cycliques
Ce composé est particulièrement utile dans la synthèse de peptides cycliques {svg_2}. Le groupe protecteur Dmab peut être éliminé sélectivement en présence de groupes protecteurs à base de tBu, ce qui est une étape cruciale dans le processus de cyclisation des peptides.
Synthèse de banques de composés
En chimie combinatoire, This compound est utilisé pour la synthèse de banques de composés {svg_3}. Il permet de générer un large éventail de peptides avec des séquences variées, ce qui est essentiel pour le criblage à haut débit de composés présentant une activité biologique potentielle.
Formation de pont lactame
Le composé est essentiel dans la formation de ponts lactames {svg_4}. Ces ponts sont importants pour stabiliser la structure secondaire des peptides, ce qui peut améliorer leur activité biologique et leur stabilité.
Déprotection sélective
This compound: permet une déprotection sélective {svg_5}. Le groupe Dmab peut être éliminé sans affecter les autres groupes protecteurs à base de tBu, ce qui est bénéfique lors de la synthèse de peptides avec plusieurs sites protégés.
Modification peptidique
Il est également utilisé pour la modification peptidique {svg_6}. Après la synthèse peptidique, le groupe Dmab peut être éliminé pour révéler un groupe fonctionnel qui peut subir des réactions chimiques supplémentaires, permettant l'introduction de modifications qui peuvent modifier les propriétés du peptide.
Étude des relations structure-activité des peptides
Les chercheurs utilisent This compound dans l'étude des relations structure-activité des peptides {svg_7}. En synthétisant et en modifiant des peptides, les scientifiques peuvent étudier comment les changements dans la structure des peptides affectent leur activité biologique.
Développement de peptides thérapeutiques
Enfin, This compound joue un rôle dans le développement de peptides thérapeutiques {svg_8}. La capacité à synthétiser et à modifier des peptides avec une grande précision permet la création de médicaments à base de peptides ayant des effets thérapeutiques spécifiques.
Mécanisme D'action
Target of Action
Fmoc-Glu(ODmab)-OH is a derivative of glutamic acid . It is primarily used in the synthesis of peptides . The primary targets of this compound are the amino acid sequences in peptides where it is incorporated.
Mode of Action
This compound is a quasi-orthogonally-protected Glu derivative . It interacts with its targets by being incorporated into the peptide chain during synthesis. The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis. It is particularly useful for the on-resin synthesis of side-chain to side-chain lactam bridged peptides .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with specific properties. By incorporating this compound into the peptide chain and selectively removing the Dmab group, researchers can create peptides with specific structures and functions .
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of this compound. For example, it is recommended to store this compound at temperatures between -15°C to -25°C .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDQEOLPKMRQEQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718515 | |
| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
268730-86-5 | |
| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




